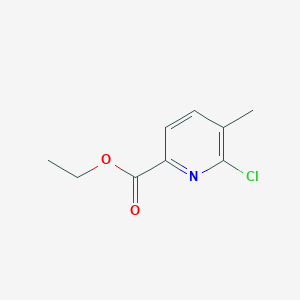![molecular formula C15H23IN6O5S B1311206 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide CAS No. 3493-13-8](/img/structure/B1311206.png)
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide” is a chemical compound with the molecular formula C15H23N6O5S . It has an average mass of 399.445 Da and a monoisotopic mass of 399.144501 Da .
Molecular Structure Analysis
The compound has 4 of 6 defined stereocenters . The IUPAC name for this compound is [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide.Physical And Chemical Properties Analysis
The compound has a molecular weight of 526.35000 . It has 11 H bond acceptors and 7 H bond donors . It also has 7 freely rotating bonds . The polar surface area of the compound is 183 Å . The compound is soluble in water .Scientific Research Applications
Methyl Donor
S-Adenosyl-L-methionine (SAM) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions. It is known to donate methylene, aminocarboxypropyl, adenosyl and amino moieties during natural product biosynthetic reactions .
Enzyme Catalyst
SAM-dependent enzymes are characterized by a methyltransferase fold, but not all of them are necessarily methyltransferases. Other SAM-dependent enzymes do not possess such a structural feature suggesting diversification along different evolutionary lineages .
Pharmacokinetic Properties
A new form of SAM, the phytate salt, has been found to have better pharmacokinetic properties compared to the SAM tosylated form (SAM PTS). The phytate anion protects SAM from degradation, probably because of steric hindrance exerted by the counterion .
Liver Function Restoration
The administration of a stable salt of SAMe, either orally or parenterally, has been shown to restore normal hepatic function in the presence of various chronic liver diseases .
Chemoenzymatic Synthesis
Analogs of SAM are increasingly applied to the methyltransferase (MT) catalyzed modification of biomolecules including proteins, nucleic acids, and small molecules .
Treatment of Depression
SAMe is said to be effective for the treatment of depression .
Treatment of Osteoarthritis
SAMe has been claimed to be effective for the treatment of osteoarthritis .
Platelet Inhibitor
Mechanistically, SAMe has been shown to be a platelet inhibitor .
Mechanism of Action
Target of Action
S-Adenosyl-L-methionine iodide, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide, is an important methyl donor found in all living organisms . It primarily targets enzymes that require a methyl group for their function. These enzymes are involved in a wide range of biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis .
Mode of Action
The compound interacts with its target enzymes by donating its methyl group . This methylation process alters the function of the enzymes and can result in significant changes in cellular processes. For instance, DNA methylation can lead to changes in gene expression, while protein methylation can alter protein function .
Biochemical Pathways
The donation of the methyl group by S-Adenosyl-L-methionine iodide is a key step in several biochemical pathways. For example, in the methionine cycle, it is converted into S-adenosyl-L-homocysteine (SAH) after donating its methyl group . This cycle is crucial for the synthesis of methionine, an essential amino acid, and for the generation of other important biomolecules .
Result of Action
The molecular and cellular effects of S-Adenosyl-L-methionine iodide’s action are diverse due to its role as a methyl donor. Methylation can influence gene expression, protein function, and neurotransmitter synthesis, among other processes . Therefore, the compound’s action can have wide-ranging effects on cellular function and overall organism health.
Safety and Hazards
properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H/t7-,8+,10+,11+,14+,27?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWYLXPEGFCFT-XKGORWRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IN6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3493-13-8 |
Source


|
| Record name | S-Adenosyl-L-methionine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(5'-deoxy-5'-adenosyl)methionine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

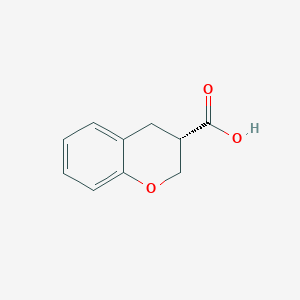
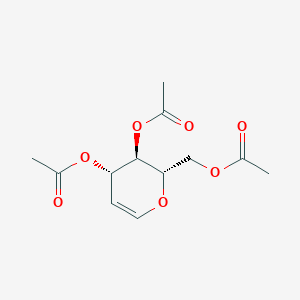
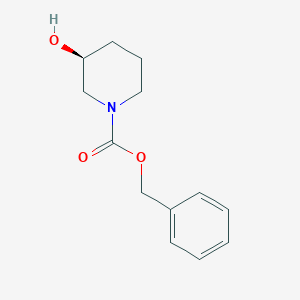
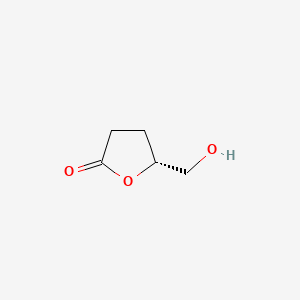
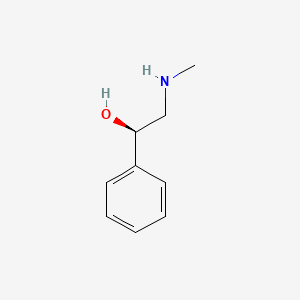
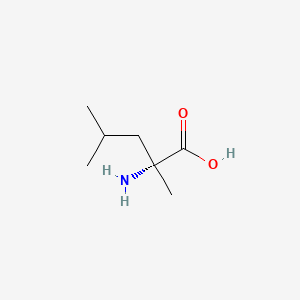
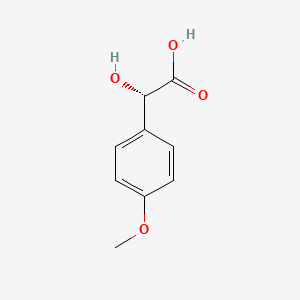
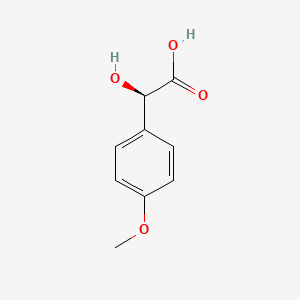
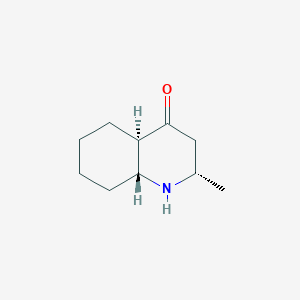
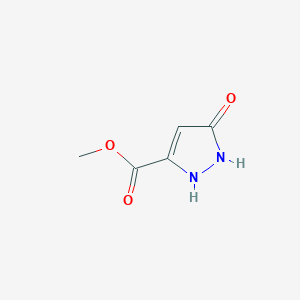
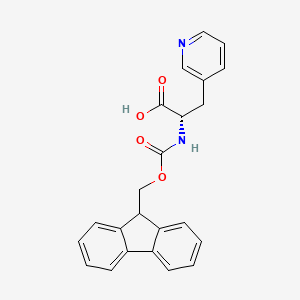
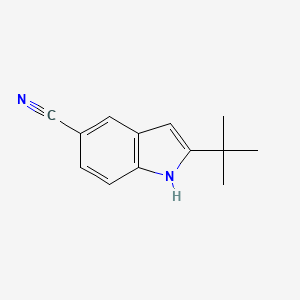
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
